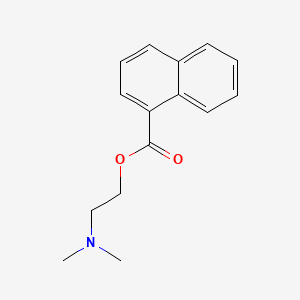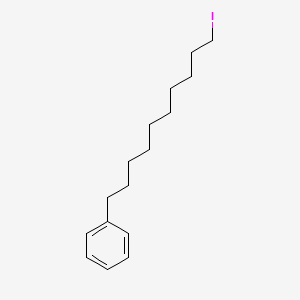
(10-Iododecyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(10-Iododecyl)benzene is an organic compound characterized by a benzene ring substituted with a 10-iododecyl group. This compound is part of the broader class of alkylbenzenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (10-Iododecyl)benzene typically involves the alkylation of benzene with a 10-iododecyl halide. This reaction is generally carried out under Friedel-Crafts alkylation conditions, using a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C}6\text{H}6 + \text{C}{10}\text{H}{21}\text{I} \xrightarrow{\text{AlCl}_3} \text{C}6\text{H}5\text{C}{10}\text{H}{21}\text{I} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of zeolite catalysts has also been explored to enhance the selectivity and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(10-Iododecyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The alkyl chain can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Major Products
Substitution: Formation of alkylbenzenes with different functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of decylbenzene.
Applications De Recherche Scientifique
(10-Iododecyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and lubricants.
Mécanisme D'action
The mechanism of action of (10-Iododecyl)benzene involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, while the alkyl chain can interact with hydrophobic regions of biological membranes. These interactions can influence the compound’s solubility, permeability, and overall bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecylbenzene: Similar structure but lacks the iodine atom.
Decylbenzene: Shorter alkyl chain compared to (10-Iododecyl)benzene.
Iodobenzene: Lacks the long alkyl chain.
Uniqueness
This compound is unique due to the presence of both a long alkyl chain and an iodine atom. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where both hydrophobic interactions and halogen bonding are important .
Propriétés
Numéro CAS |
51526-13-7 |
|---|---|
Formule moléculaire |
C16H25I |
Poids moléculaire |
344.27 g/mol |
Nom IUPAC |
10-iododecylbenzene |
InChI |
InChI=1S/C16H25I/c17-15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,1-6,8,11-12,15H2 |
Clé InChI |
GBNYAMIJHDGUIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCCCCCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


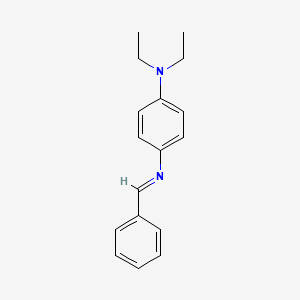
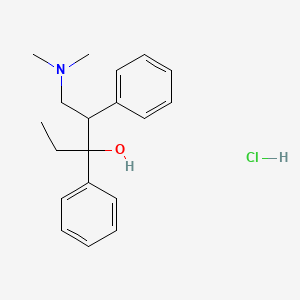
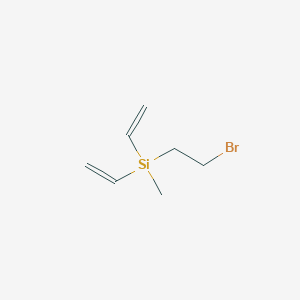
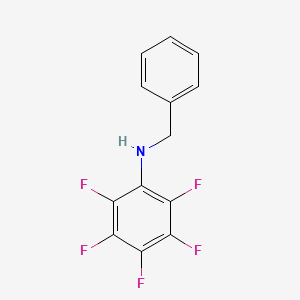

![N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine](/img/structure/B14671255.png)

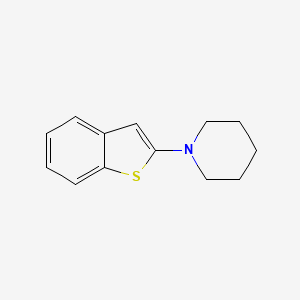

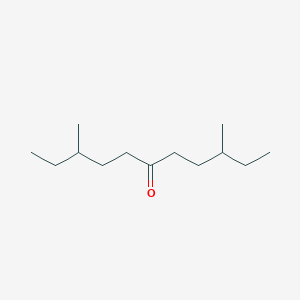
![2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]-](/img/structure/B14671290.png)

